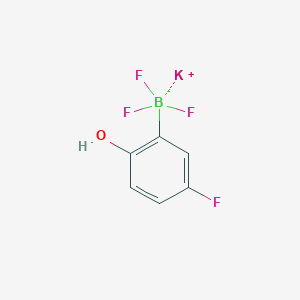

Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro-(5-fluoro-2-hydroxyphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4O.K/c8-4-1-2-6(12)5(3-4)7(9,10)11;/h1-3,12H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCIRTAPMRRUEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC(=C1)F)O)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate typically involves the reaction of 5-fluoro-2-hydroxyphenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a suitable solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where it acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Methanol, ethanol, or water.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H4BF4KO

- Molecular Weight : 218 g/mol

- Appearance : White to yellow solid

- CAS Number : 2461034-58-0

The compound features a boron atom bonded to a trifluoromethyl group and a 5-fluoro-2-hydroxyphenyl moiety, which significantly influences its reactivity and applications in synthetic chemistry.

Cross-Coupling Reactions

Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate is primarily utilized as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl halides with organoboron compounds to form biaryl compounds, which are essential intermediates in drug synthesis and materials science.

Case Study: Suzuki-Miyaura Coupling

In a study examining the effectiveness of various boron reagents in Suzuki-Miyaura reactions, this compound demonstrated high reactivity with diverse substrates. The reaction conditions were optimized for yield and selectivity, showcasing the compound's potential in synthesizing complex organic molecules .

| Reagent | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Aryl halide | 85% | Pd catalyst, K2CO3, THF |

| Other organoboron reagents | Various | 50-80% | Varies |

Pharmaceutical Development

The compound is also being explored for its role as an intermediate in pharmaceutical synthesis. Its unique structural features enhance its interaction with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties against flaviviruses such as Zika and dengue. The structure-activity relationship (SAR) studies highlighted how modifications to the phenolic group influenced biological activity, paving the way for new antiviral drug candidates .

Mechanism of Action

The mechanism of action of potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boron reagent transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Potassium trifluoro(3-hydroxyphenyl)borate (Similarity: 0.91 ): The 3-hydroxyphenyl derivative lacks the fluorine substituent but retains the hydroxyl group. However, intramolecular hydrogen bonding between the hydroxyl and trifluoroborate group may enhance stability .

Potassium trifluoro(2-methoxyphenyl)borate (Similarity: 0.87 ):

The methoxy group at the 2-position is electron-donating, increasing electron density at the boron-carbon bond. This can accelerate transmetalation in cross-couplings but may reduce resistance to protodeboronation compared to electron-withdrawing fluorine substituents .Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate (Similarity: 0.85 ):

The fluorine atom at the 5-position exerts an electron-withdrawing effect, polarizing the boron-carbon bond and enhancing electrophilicity. This increases reactivity in couplings while the ortho-hydroxyl group provides additional stabilization via hydrogen bonding .

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | Electron Effect | Stability | Reactivity in Couplings |

|---|---|---|---|---|

| Potassium trifluoro(3-hydroxyphenyl)borate | 3-OH | Moderate electron-withdrawing | High (H-bonding) | Moderate |

| Potassium trifluoro(2-methoxyphenyl)borate | 2-OCH₃ | Electron-donating | Moderate | High |

| Target Compound | 5-F, 2-OH | Strong electron-withdrawing | High (H-bonding) | Very High |

Heterocyclic vs. Aromatic Trifluoroborates

- Potassium trifluoro(5-methylthiophen-2-yl)borate (): Thiophene-based trifluoroborates exhibit higher aromaticity and sulfur’s electron-donating effects, leading to faster transmetalation but lower thermal stability compared to phenyl analogs. The methyl group enhances solubility in nonpolar solvents .

Potassium trifluoro(5-formylthiophen-3-yl)borate ():

The formyl group introduces electrophilic character, enabling nucleophilic additions but requiring inert conditions to prevent side reactions. This contrasts with the hydroxyl group in the target compound, which is less reactive under basic conditions .

Table 2: Aromatic vs. Heterocyclic Trifluoroborates

| Compound | Aromatic System | Key Functional Group | Stability | Application Scope |

|---|---|---|---|---|

| Target Compound | Phenyl | 5-F, 2-OH | High | Cross-couplings, drug synthesis |

| Potassium trifluoro(5-methylthiophen-2-yl)borate | Thiophene | 5-CH₃ | Moderate | Conjugated polymers |

| Potassium 5-formylthiophen-3-yltrifluoroborate | Thiophene | 5-CHO | Low (air-sensitive) | Functional material synthesis |

Functional Group Compatibility

Potassium 2-fluoro-5-formylphenyltrifluoroborate ():

The formyl group (-CHO) is highly reactive, limiting use in strongly nucleophilic or acidic conditions. In contrast, the hydroxyl group in the target compound is compatible with a broader range of reaction conditions, including basic media .Potassium trifluoro(4-(methoxycarbonyl)phenyl)borate (): The ester group (-COOMe) is stable under Suzuki-Miyaura conditions but hydrolyzes under acidic or basic hydrolysis. The target compound’s hydroxyl group offers orthogonal reactivity for post-functionalization .

Biological Activity

Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate is an organoboron compound that has garnered attention for its potential biological activity. This compound, characterized by its trifluoroborate functional group attached to a phenolic structure, is recognized for its applications in organic synthesis and pharmaceutical development. Understanding its biological activity is essential for evaluating its potential therapeutic uses.

- Chemical Formula: C6H4BF4KO

- Molecular Weight: 218 g/mol

- CAS Number: 2461034-58-0

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White to yellow solid |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Research indicates that this compound may exhibit biological activity through its interaction with cellular pathways. The presence of the fluorine atom and the hydroxyl group on the phenyl ring can influence the compound's reactivity and interaction with biological macromolecules, potentially leading to inhibition of cell proliferation.

Case Studies and Research Findings

- Inhibition of Cell Proliferation :

-

Synthesis and Evaluation :

- Research involving the synthesis of novel phosphoramidate analogues revealed that structural modifications could significantly affect their biological efficacy. Compounds with similar structural features to this compound were shown to undergo metabolic conversion within cells, leading to the release of active metabolites .

-

Potential Therapeutic Applications :

- The compound's unique structure positions it as a candidate for further investigation in drug development, particularly in oncology and targeted therapies. Its ability to interact with specific cellular targets may provide avenues for developing new therapeutic agents.

Table 2: Summary of Biological Studies

Q & A

Q. Advanced Reaction Engineering

- Ligand Design : Bulky ligands (e.g., SPhos) enhance catalytic activity for ortho-substituted substrates .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of hindered borates .

- Microwave Irradiation : Accelerate reaction rates and reduce side-product formation .

Troubleshooting : Analyze reaction mixtures via LC-MS to detect undesired homocoupling or deborylation .

What storage conditions are recommended for potassium trifluoroborate salts?

Q. Basic Stability

- Environment : Store in airtight containers under inert gas (Ar) at -20°C .

- Moisture Control : Use desiccants (e.g., molecular sieves) to prevent hydrolysis .

- Solubility : Note limited aqueous solubility (4.4 g/L at 20°C); use THF or DMF for dissolution .

How can labile trifluoroborates be stabilized during prolonged experimental workflows?

Q. Advanced Stabilization

- Lyophilization : Convert aqueous solutions to stable powders for long-term storage .

- Chelation : Add EDTA to sequester metal impurities that accelerate decomposition .

- In Situ Generation : Prepare the borate immediately before use to avoid degradation .

How should researchers reconcile contradictory data on reaction yields reported in literature?

Advanced Data Analysis

Contradictions often arise from:

- Substrate Purity : Impurities in starting materials (e.g., residual moisture) reduce yields .

- Catalyst Lot Variability : Screen multiple Pd sources to identify optimal activity .

- Reproducibility : Replicate key procedures (e.g., lithiation time, cooling rate) with strict adherence to reported conditions .

Mitigation : Report detailed experimental logs, including exact stoichiometry and equipment calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.